![molecular formula C10H8N2O3 B1630050 Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate CAS No. 410542-68-6](/img/structure/B1630050.png)
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate
Overview
Description
“Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate” is a chemical compound. It is a derivative of 1,6-naphthyridine .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including this compound, has been a subject of interest in the field of synthetic chemistry . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, which include Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate, have been found to have significant anticancer properties . They have been studied extensively for their effects on different cancer cell lines .
Anti-HIV Activity
These compounds also show promise in the field of virology, specifically as potential anti-HIV agents . Their unique structure allows them to interfere with the replication process of the HIV virus .
Antimicrobial Activity
1,6-Naphthyridines have demonstrated antimicrobial activity, making them useful in the development of new antibiotics . This is particularly important given the rise of antibiotic-resistant bacteria .
Analgesic Properties
These compounds have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain management medications .
Anti-inflammatory Activity
In addition to their analgesic properties, 1,6-naphthyridines also exhibit anti-inflammatory activity . This makes them potential candidates for the treatment of conditions characterized by inflammation .
Antioxidant Activity
1,6-Naphthyridines have been found to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Biological Research Tool
This compound is a complex chemical compound used extensively in scientific research due to its diverse applications. Its unique properties make it a versatile tool for studying various biological processes and developing innovative solutions.
Inflammation and Immune Response Study
Some 1,6-naphthyridines have been found to reduce the production of pro-inflammatory mediators . This makes them useful tools in studying inflammation and immune responses .
Mechanism of Action
Target of Action
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate is a type of 1,6-naphthyridine, which has been found to have a wide range of pharmacological activities .
Mode of Action
It’s known that 1,6-naphthyridines interact with their targets to exert their effects . For instance, some 1,6-naphthyridines have been found to inhibit the strand transfer of the integration process catalyzed by HIV-1 integrase .
Biochemical Pathways
Given the broad range of activities of 1,6-naphthyridines, it can be inferred that multiple pathways might be affected .
Pharmacokinetics
One study found that a similar 1,6-naphthyridine compound showed good pharmacokinetic profile when dosed orally to rats .
Result of Action
Similar 1,6-naphthyridine compounds have been found to inhibit the spread of hiv-1 infection in cell culture .
properties
IUPAC Name |
methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-9(13)7-6(5-12-8)3-2-4-11-7/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSXBRXJCGXNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC=NC2=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625072 | |
Record name | Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
410542-68-6 | |
Record name | Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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